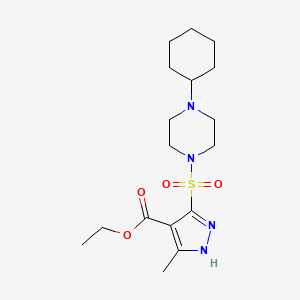
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylcarbamoyl group attached to a 2,4,6-triphenyl-1-pyridiniumyl moiety, forming an azanide structure. Its intricate molecular arrangement makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triphenylpyridine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide: Unique due to its specific combination of phenylcarbamoyl and triphenylpyridiniumyl groups.
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)amide: Similar structure but with an amide group instead of an azanide group.
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)imine: Contains an imine group, offering different reactivity and applications.
Uniqueness
This compound stands out due to its azanide group, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-phenyl-N-(2,4,6-triphenylpyridin-1-ium-1-yl)carbamimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O/c34-30(31-27-19-11-4-12-20-27)32-33-28(24-15-7-2-8-16-24)21-26(23-13-5-1-6-14-23)22-29(33)25-17-9-3-10-18-25/h1-22H,(H-,31,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVCXVSQWXVMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)NC(=NC4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)
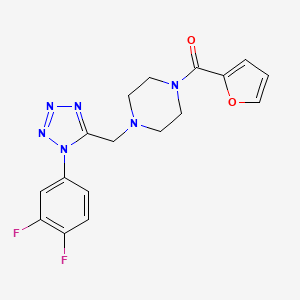
![1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2941877.png)
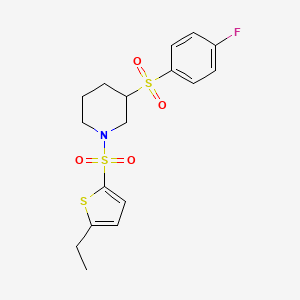

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)
![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)
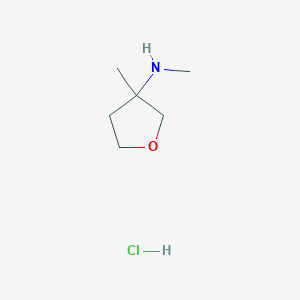
![2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2941887.png)
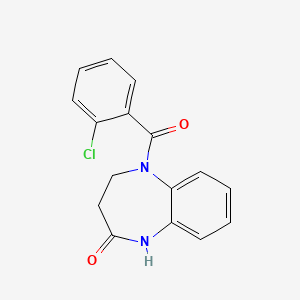
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)
